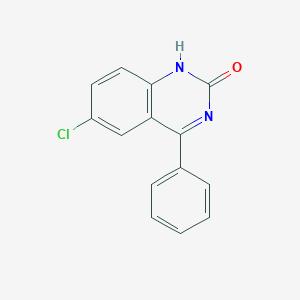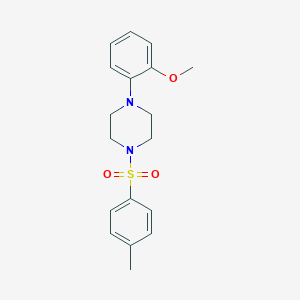
6-Chloro-4-phenyl-1H-quinazolin-2-one
Descripción general
Descripción
6-Chloro-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound with a molecular formula of C14H9ClN2O. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
Mecanismo De Acción
Target of Action
6-Chloro-4-phenyl-1H-quinazolin-2-one is a type of quinazoline derivative . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant activities . .
Mode of Action
Quinazoline derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit the colony formation and migration of certain cancer cells .
Biochemical Pathways
It has been reported that some quinazoline derivatives can induce apoptosis of certain cancer cells and induce cell cycle arrest at the g1-phase .
Análisis Bioquímico
Biochemical Properties
6-Chloro-4-phenyl-1H-quinazolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular metabolism . Additionally, this compound interacts with proteins involved in DNA replication and repair, thereby influencing cellular proliferation and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors, which are proteins that control the transcription of genetic information from DNA to mRNA . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell signaling and growth . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize toxicity while maximizing efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with benzoyl chloride in the presence of a base, such as pyridine, under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-phenyl-1H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that introduce different functional groups to the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
6-Chloro-4-phenyl-1H-quinazolin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Quinazolinone: Another isomer with similar biological activities but different structural properties.
4-Quinazolinone: The more common isomer, often used in medicinal chemistry.
6-Bromo-4-phenyl-1H-quinazolin-2-one: A derivative with enhanced biological activity.
Uniqueness
6-Chloro-4-phenyl-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chloro and phenyl groups contribute to its ability to interact with various biological targets, making it a valuable compound in drug development.
Propiedades
IUPAC Name |
6-chloro-4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKIXSRJBMRMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197371 | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4797-43-7 | |
| Record name | 6-Chloro-4-phenyl-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4797-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004797437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)
![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)

![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)

![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)

